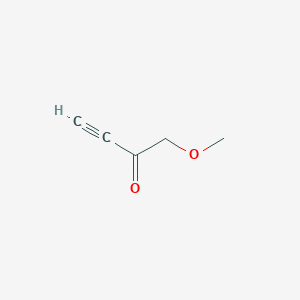
1-Methoxy-3-butyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxybut-3-yn-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is characterized by the presence of a methoxy group and a triple bond, which contribute to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-yn-2-one can be synthesized through several methods. One common approach involves the methylation of acetoin with dimethyl carbonate in a one-step process. This method is noted for its improved process mass intensity and atom economy . The reaction typically requires a base catalyst and is carried out under mild conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 1-methoxybut-3-yn-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxybut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Methoxybut-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-methoxybut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and triple bond play crucial roles in its reactivity. For instance, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The pathways involved often include nucleophilic addition and substitution mechanisms.
Comparaison Avec Des Composés Similaires
3-Methoxybutan-2-one: This compound is similar in structure but lacks the triple bond, resulting in different reactivity and applications.
1-Methoxybut-3-yn-2-amine: This compound contains an amine group instead of a carbonyl group, leading to distinct chemical properties and uses.
Uniqueness: 1-Methoxybut-3-yn-2-one is unique due to its combination of a methoxy group and a triple bond, which confer specific reactivity patterns not observed in similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C5H6O2 |
|---|---|
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
1-methoxybut-3-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)4-7-2/h1H,4H2,2H3 |
Clé InChI |
MZDGHNZNGTVQFP-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


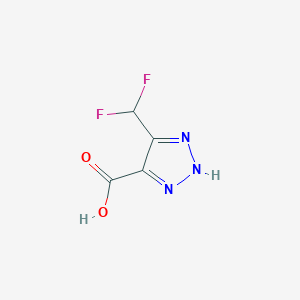
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
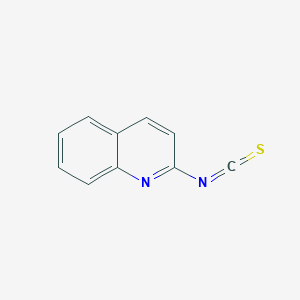
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
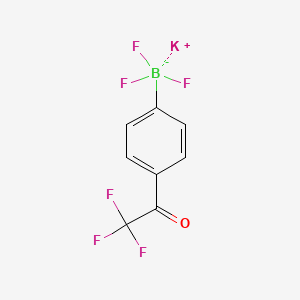
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
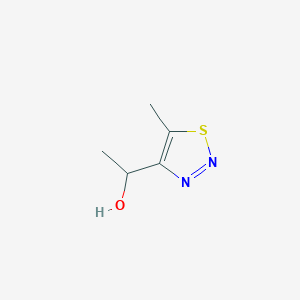
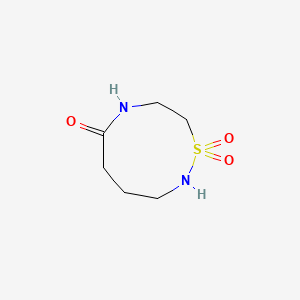
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
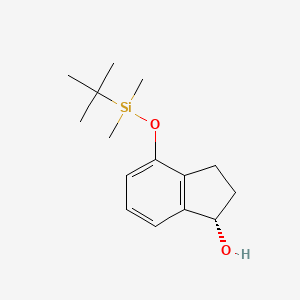
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
